Methyl 4-[(butan-2-yl)(methyl)amino]benzoate
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Overview
Description
Methyl 4-[(butan-2-yl)(methyl)amino]benzoate is an organic compound with a complex structure that includes a benzoate ester and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(butan-2-yl)(methyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 4-aminobenzoate is then subjected to alkylation with butan-2-yl and methyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and product purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(butan-2-yl)(methyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Methyl 4-[(butan-2-yl)(methyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Methyl 4-[(butan-2-yl)(methyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog with similar ester and amino functionalities.
Methyl 3-amino-2-[[(2’-cyanobiphenyl-4-yl)methyl]amino]benzoate: Another compound with a similar benzoate structure but different substituents.
Uniqueness
Its structure allows for versatile modifications, making it valuable in various research and industrial contexts .
Properties
CAS No. |
651328-35-7 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 4-[butan-2-yl(methyl)amino]benzoate |
InChI |
InChI=1S/C13H19NO2/c1-5-10(2)14(3)12-8-6-11(7-9-12)13(15)16-4/h6-10H,5H2,1-4H3 |
InChI Key |
NKDVXWILCGIBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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